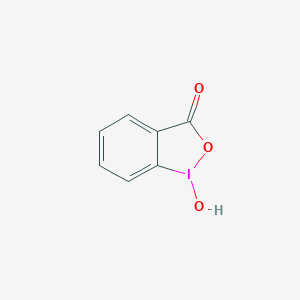

1-Hydroxy-1,2-benziodoxol-3(1H)-one

Description

Properties

IUPAC Name |

1-hydroxy-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJIXRYFAZOEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156834 | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-62-4 | |

| Record name | 1-Hydroxy-1,2-benziodoxol-3(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 131-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as o-Iodoxybenzoic acid (IBX), is a hypervalent iodine(V) reagent that has emerged as a powerful and versatile oxidizing agent in modern organic synthesis. Its ability to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions has made it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and reaction mechanisms of IBX, with a focus on its utility in alcohol oxidation. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is an organic compound that exists in tautomeric equilibrium with 2-iodylbenzoic acid.[1] For the purposes of this guide, it will be referred to by its common acronym, IBX. First synthesized in 1893, its synthetic utility was not fully realized until the mid-1990s due to its poor solubility in common organic solvents.[2] The discovery that IBX is soluble and highly effective as an oxidant in dimethyl sulfoxide (B87167) (DMSO) led to a resurgence in its use.[2] IBX is particularly valued for its high selectivity in oxidizing alcohols without over-oxidation to carboxylic acids and its tolerance of a wide range of functional groups.[3][4]

Chemical and Physical Properties

IBX is a white to off-white crystalline solid.[5] It is crucial to note that while early reports suggested IBX was shock-sensitive, it is now understood that this was likely due to impurities from its preparation.[2] Commercially available IBX is often stabilized with benzoic acid and isophthalic acid to enhance its safety and handling.[2][5]

| Property | Value | Reference |

| Molecular Formula | C₇H₅IO₄ | [5][6] |

| Molecular Weight | 280.02 g/mol | [5][6] |

| Melting Point | 280 °C (decomposes) | [5] |

| Appearance | White to off-white powder or crystals | [5] |

| Solubility | Soluble in DMSO; sparingly soluble in other organic solvents such as ethyl acetate (B1210297) and acetonitrile (B52724) at elevated temperatures. | [2][7] |

| CAS Number | 61717-82-6 | [8] |

Synthesis of IBX

IBX is typically prepared by the oxidation of 2-iodobenzoic acid. Several oxidizing agents can be employed, with potassium bromate (B103136) in sulfuric acid or Oxone® (potassium peroxymonosulfate) being the most common. The use of Oxone® is generally preferred as it is a safer and more environmentally friendly option.[3][9]

Experimental Protocol: Synthesis of IBX using Oxone®

This protocol is adapted from a standard literature procedure.[9]

Materials:

-

2-Iodobenzoic acid

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Oxone® (1.3 equivalents) in deionized water.

-

To this solution, add 2-iodobenzoic acid (1.0 equivalent) in one portion.

-

Heat the reaction mixture to 70-73 °C and maintain stirring for approximately 3 hours.

-

After 3 hours, cool the mixture to 5 °C in an ice bath and continue stirring for an additional 1.5 hours to precipitate the product.

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water and then with acetone to remove impurities.

-

Dry the purified IBX under vacuum to yield a white crystalline solid.

Typical Yield and Purity: Following this procedure, IBX can be obtained in approximately 80% yield with a purity of ≥95%.[9] Shorter reaction times (e.g., 1 hour) can lead to higher purity (≥99%) but slightly lower yields (around 77%).[9]

Applications in Organic Synthesis: Oxidation of Alcohols

The primary application of IBX is the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.

Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the IBX-mediated oxidation of various alcohols.

Table 1: Oxidation of Primary Alcohols to Aldehydes

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | DMSO | Room Temp | 2 | 95 | [3] |

| Cinnamyl alcohol | EtOAc | 80 | 1 | 98 | [7] |

| Geraniol | EtOAc | 80 | 1.5 | 92 | [7] |

| 1-Octanol | EtOAc | 80 | 3 | 94 | [7] |

Table 2: Oxidation of Secondary Alcohols to Ketones

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Octanol | EtOAc | 80 | 2 | 96 | [7] |

| Cyclohexanol | DMSO | Room Temp | 1 | 98 | [3] |

| Menthol | EtOAc | 80 | 4 | 91 | [7] |

| 1-Phenylethanol | Water/Acetone (with β-cyclodextrin) | Room Temp | 12 | 95 | [3] |

Experimental Protocol: Oxidation of Piperonyl Alcohol to Piperonal

This representative procedure demonstrates a user-friendly protocol for the oxidation of an alcohol using IBX in a common organic solvent.[7]

Materials:

-

Piperonyl alcohol

-

IBX (o-Iodoxybenzoic acid)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve piperonyl alcohol (1.0 mmol) in ethyl acetate (7 mL).

-

Add IBX (3.0 mmol) to the solution. The IBX will be largely suspended.

-

Immerse the reaction flask in a preheated oil bath at 80 °C and stir the suspension vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble IBX byproducts (primarily 2-iodosobenzoic acid, IBA).

-

Wash the collected solids with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

-

If necessary, purify the product by column chromatography.

Reaction Mechanism

The mechanism of alcohol oxidation by IBX has been a subject of study and debate. The initially proposed "hypervalent twist" mechanism involves a ligand exchange between the alcohol and the hydroxyl group on the iodine atom, followed by a conformational "twist" and subsequent elimination to yield the carbonyl compound and 2-iodosobenzoic acid (IBA).[2]

However, more recent computational and experimental studies, including kinetic isotope effect (KIE) experiments, suggest that the rate-determining step (RDS) is not the hypervalent twist but rather the reductive elimination step involving the cleavage of the C-H bond.[2]

Below is a diagram illustrating the currently accepted pathway for the oxidation of a primary alcohol to an aldehyde by IBX.

Caption: Proposed mechanism for the oxidation of a primary alcohol by IBX.

Safety and Handling

While stabilized IBX is considered safer than its initial preparations, it is still a potent oxidizing agent and should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[10] Avoid heating IBX above 200 °C as it can decompose exothermically.[11] It is also important to avoid contact with skin and eyes, as it can cause severe irritation and burns.[8][10]

Conclusion

This compound (IBX) is a highly effective and selective oxidizing agent for the conversion of alcohols to aldehydes and ketones. Its operational simplicity, mild reaction conditions, and tolerance for various functional groups have established it as a valuable reagent in organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and an elucidation of its reaction mechanism. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of IBX and its capabilities can significantly enhance the efficiency and elegance of synthetic routes.

References

- 1. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. audreyli.com [audreyli.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. scribd.com [scribd.com]

Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX) from 2-Iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as 2-Iodoxybenzoic acid (IBX), is a hypervalent iodine(V) reagent renowned for its role as a mild, selective, and environmentally benign oxidizing agent in organic synthesis.[1][2][3] Its utility in converting alcohols to aldehydes and ketones without over-oxidation, coupled with its stability and commercial availability, has made it an indispensable tool for chemists.[4][5] This technical guide provides an in-depth overview of the predominant and most practical method for synthesizing IBX from 2-iodobenzoic acid, focusing on the widely adopted oxidation using Oxone®. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to facilitate its safe and efficient preparation in a laboratory setting.

Introduction

IBX is a cyclic periodinane that has gained significant traction as a "green" oxidant.[6] A primary advantage of IBX is its insolubility in many common organic solvents, which simplifies product isolation, while it remains readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][7] The synthesis of IBX typically involves the oxidation of the readily available and less hazardous 2-iodobenzoic acid.[8] While several oxidants have been employed for this transformation, including potassium bromate (B103136) (KBrO₃) in sulfuric acid and sodium hypochlorite (B82951) (NaClO), the use of Oxone® (a stable triple salt of potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) in water is now the most common, environmentally friendly, and high-yielding method.[1][9][10][11] This approach avoids the use of toxic heavy metals and harsh reaction conditions.[6]

Reaction Scheme

The synthesis of IBX from 2-iodobenzoic acid is a direct oxidation reaction. The iodine atom in 2-iodobenzoic acid is oxidized from a +1 to a +5 oxidation state. The intramolecular carboxyl group participates in the formation of the stable cyclic benziodoxole structure.

Figure 1: Overall reaction for the synthesis of IBX from 2-iodobenzoic acid using Oxone®.

Experimental Protocols

The following protocol is a standard literature procedure for the synthesis of IBX using Oxone® as the oxidant.[12] This method is known for its reliability and high yield of a pure product.

Materials and Equipment

-

Reagents: 2-Iodobenzoic acid, Oxone®, Deionized water, Acetone (B3395972).

-

Equipment: A suitably sized round-bottom flask, mechanical stirrer, heating mantle with temperature control, ice bath, Büchner funnel, and vacuum filtration apparatus.

Synthesis Procedure

-

Reaction Setup: In a flask equipped with a mechanical stirrer, dissolve Oxone® (1.3 to 1.8 equivalents relative to 2-iodobenzoic acid) in deionized water.[12]

-

Addition of Starting Material: To the stirred Oxone® solution, add 2-iodobenzoic acid (1.0 equivalent) in a single portion. The mixture will initially form a thick slurry.[12]

-

Heating: Heat the reaction mixture to 70-73°C.[12] As the reaction progresses, the thick slurry will transform into a finer, more easily stirred suspension. Maintain this temperature with continuous stirring for approximately 3 hours to ensure complete oxidation.[7][12] Shorter reaction times (e.g., 1 hour) can also yield a purer product, albeit with a slightly lower yield.[7]

-

Cooling and Precipitation: After the heating period, cool the reaction mixture to 5°C in an ice bath. Continue stirring for an additional 1.5 hours to ensure complete precipitation of the IBX product.[12]

-

Isolation: Collect the white crystalline solid by vacuum filtration through a sintered-glass funnel.[13]

-

Washing: Wash the filter cake thoroughly with copious amounts of deionized water to remove inorganic salts (byproducts from Oxone®) and any unreacted starting material.[12] Subsequently, wash the filter cake with acetone to facilitate drying.[12]

-

Drying: Dry the resulting white crystalline solid under vacuum at room temperature to a constant weight. The purity of IBX obtained by this method is typically ≥95%.[13]

Note on Purification: Recrystallization of IBX from water is not recommended as it can decompose back to 2-iodosobenzoic acid and 2-iodobenzoic acid at elevated temperatures.[12] Purification is best achieved by thorough washing of the crude product.[12]

Quantitative Data

The following tables summarize the quantitative aspects of the synthesis based on established protocols.

Table 1: Reagent Stoichiometry

| Reagent | Molar Equivalents | Role |

| 2-Iodobenzoic Acid | 1.0 | Starting Material |

| Oxone® | 1.3 - 1.8 | Oxidizing Agent[12] |

| Deionized Water | - | Solvent |

| Acetone | - | Washing Solvent |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Reaction Temperature | 70 - 73°C | [12] |

| Reaction Time | 1 - 3 hours | [7][12] |

| Cooling Temperature | 5°C | [12] |

| Cooling Time | 1.5 hours | [12] |

| Typical Yield | 77 - 81% | [7][13] |

| Product Purity | ≥95 - 99% | [7][13] |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the IBX synthesis protocol.

Caption: Experimental workflow for the synthesis of IBX.

Troubleshooting and Safety Considerations

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of IBX | Incomplete oxidation (insufficient time/temperature). Decomposition of IBX (temperature >75°C). Suboptimal reagent stoichiometry. | Ensure heating at ≥70°C for 1-3 hours. Carefully control temperature. Use a molar excess of Oxone® (1.3-1.8 eq).[12] |

| Product Contaminated with 2-Iodosobenzoic Acid (IBA) | Incomplete oxidation due to low temperature or short reaction time. | Increase reaction temperature to 70-73°C and/or extend the reaction time.[12] |

| Product Contaminated with 2-Iodobenzoic Acid | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate excess of Oxone® is used. Wash the crude product thoroughly with water.[12] |

| Final Product is Sticky or Oily | Presence of impurities. Residual solvent. | Ensure thorough washing with water and acetone. Dry the product completely under vacuum.[12] |

Safety Precautions

-

Explosion Hazard: IBX is a shock- and heat-sensitive explosive, particularly when heated above 200°C.[7][12] Handle the dry solid with care, avoiding impact and grinding. Do not heat the dry solid to high temperatures.

-

Storage: Store IBX in a cool, dark place. Commercial IBX is often stabilized with benzoic acid and isophthalic acid to mitigate its explosive nature.[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Waste Disposal: The aqueous filtrate from the reaction is oxidizing and acidic. It should be quenched with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) and neutralized before disposal.[13]

Conclusion

The synthesis of this compound from 2-iodobenzoic acid using Oxone® is a robust, efficient, and relatively safe method for producing this valuable oxidizing agent on a laboratory scale. By adhering to the detailed protocols and paying close attention to reaction parameters and safety precautions, researchers can reliably prepare high-purity IBX for a wide range of applications in modern organic synthesis. The use of an environmentally friendly oxidant and aqueous reaction conditions further enhances the appeal of this procedure.

References

- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 2. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 3. This compound 1-oxide | C7H5IO4 | CID 339496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]

- 9. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. benchchem.com [benchchem.com]

- 13. Sciencemadness Discussion Board - Ozonelabs- Synthesis of 2-Iodobenzoic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as IBX, is a hypervalent iodine(V) reagent renowned for its role as a mild and selective oxidizing agent in organic synthesis. Its ability to efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids, has made it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of IBX. Detailed experimental protocols for its preparation and use in oxidation reactions are presented, along with a summary of its key physical and chemical properties. Furthermore, this guide explores the biological activity of its oxidized form, this compound 1-oxide, as a protein-tyrosine-phosphatase (PTP) inhibitor, a property of significant interest in drug development.

Structure and Properties

This compound is a cyclic organoiodine compound. The presence of the hypervalent iodine atom in a five-membered ring imparts unique reactivity to the molecule. It is typically a white to off-white crystalline solid that is stable under standard conditions, though it can be sensitive to moisture and light.[1] A notable characteristic of IBX is its low solubility in many common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO).[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅IO₃ | [3] |

| Molecular Weight | 264.02 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 232-236 °C (decomposes) | [5] |

| Solubility | Soluble in DMSO; sparingly soluble in other organic solvents. | [2] |

| CAS Number | 131-62-4 | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.13 (d, J = 7.5 Hz, 1H), 8.03 (dd, J = 7.5, 1.0 Hz, 1H), 8.00 (t, J = 7.5 Hz, 1H), 7.85 (t, J = 7.5 Hz, 1H) | [5] |

| Infrared (IR) (ATR) | 3300–2600 (br), 1632, 1331, 1296, 1140, 775, 598 cm⁻¹ | [5] |

Experimental Protocols

Synthesis of this compound (IBX)

IBX can be conveniently prepared from 2-iodobenzoic acid through oxidation. A safe and efficient method utilizes sodium hypochlorite (B82951) under a carbon dioxide atmosphere.[1][6]

Materials:

-

2-Iodobenzoic acid

-

Sodium hypochlorite pentahydrate (NaClO·5H₂O)

-

Water (H₂O)

-

1.0 M Hydrochloric acid (HCl)

-

Carbon dioxide (CO₂) source

Procedure: [5]

-

To a stirred solution of NaClO·5H₂O (4.4 mmol) in H₂O (1.3 mL), add 2-iodobenzoic acid (2.0 mmol) under a CO₂ atmosphere at room temperature.

-

Stir the mixture vigorously for 12 hours.

-

Acidify the resulting suspension with 1.0 M aq. HCl to a final pH of approximately 1-2.

-

Filter the resulting white slurry through a sintered-glass funnel.

-

Rinse the collected solid with water (4 x 5 mL) and then with acetone (3 x 5 mL).

-

Dry the solid under reduced pressure (0.3 Torr) for 2 hours to yield IBX as a white microcrystalline solid.

Oxidation of a Primary Alcohol to an Aldehyde using IBX

This protocol describes a general procedure for the oxidation of a primary alcohol to its corresponding aldehyde using IBX.[2]

Materials:

-

Primary alcohol (e.g., Piperonyl alcohol)

-

This compound (IBX)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure: [2]

-

Dissolve the primary alcohol (1.00 mmol) in ethyl acetate (7 mL).

-

Add IBX (3.00 mmol) to the solution.

-

Immerse the resulting suspension in an oil bath preheated to 80 °C.

-

Stir the mixture vigorously, open to the atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a medium glass frit to remove the insoluble iodine byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Mechanism of Action in Alcohol Oxidation

The oxidation of alcohols by IBX is believed to proceed through a ligand exchange mechanism. The alcohol initially coordinates to the iodine(V) center, followed by the elimination of a molecule of water. This intermediate then undergoes a reductive elimination to furnish the oxidized carbonyl compound and the reduced iodine(III) species, 2-iodosobenzoic acid.

Biological Activity: Inhibition of Protein-Tyrosine-Phosphatases (PTPs)

The oxidized form of IBX, this compound 1-oxide, has been identified as an inhibitor of protein-tyrosine-phosphatases (PTPs).[7] PTPs are a group of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins.[8] Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug development.[8]

The inhibitory action of this compound 1-oxide on PTPs is likely due to the electrophilic nature of the hypervalent iodine, which can react with the nucleophilic cysteine residue in the active site of the phosphatase. This covalent modification would inactivate the enzyme, thereby inhibiting its function.

Safety and Handling

While IBX is a valuable reagent, it is important to handle it with care. It is known to be explosive under impact or when heated above 200 °C. Commercial preparations of IBX are often stabilized with benzoic and isophthalic acids to mitigate this risk. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound (IBX) is a versatile and powerful oxidizing agent with broad applications in organic synthesis. Its mild and selective nature makes it a preferred reagent for the conversion of alcohols to carbonyl compounds. Furthermore, the discovery of the PTP inhibitory activity of its oxidized form opens up new avenues for its application in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists working with or interested in the chemistry and biological activity of this important hypervalent iodine compound.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. audreyli.com [audreyli.com]

- 3. CAS 131-62-4: this compound [cymitquimica.com]

- 4. 1-Hydroxy-1,2-benziodoxol-3-one - CAS-Number 131-62-4 - Order from Chemodex [chemodex.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. This compound 1-oxide | C7H5IO4 | CID 339496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Hydroxy-1,2-benziodoxol-3(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy-1,2-benziodoxol-3(1H)-one, a hypervalent iodine reagent with significant applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and its primary application in the selective oxidation of alcohols, and explores its role as a protein tyrosine phosphatase inhibitor. A key focus is placed on its interaction with the PTP1B-mediated signaling pathway, a critical regulator of metabolic processes.

Chemical Identification and Properties

This compound is a trivalent organoiodine compound. It exists in tautomeric equilibrium with its more commonly utilized pentavalent form, this compound 1-oxide, widely known in the scientific community as 2-Iodoxybenzoic acid or simply IBX. For the purpose of this guide, and reflecting its prevalent use and associated biological activity, we will focus on the pentavalent tautomer.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Chemical Name | This compound 1-oxide |

| Synonyms | 2-Iodoxybenzoic acid, IBX |

| CAS Number | 61717-82-6 |

| Molecular Formula | C₇H₅IO₄ |

| Molecular Weight | 280.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 232 °C (decomposes) |

| Solubility | Insoluble in many common organic solvents, soluble in DMSO |

Synthesis and Applications in Organic Chemistry

IBX is a highly valued oxidizing agent due to its high selectivity and mild reaction conditions, making it a staple in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Experimental Protocol: Synthesis of this compound 1-oxide (IBX)

A safe, convenient, and cost-effective method for the preparation of IBX involves the oxidation of 2-iodobenzoic acid with aqueous sodium hypochlorite (B82951) under a carbon dioxide atmosphere.

Materials:

-

2-Iodobenzoic acid

-

Aqueous sodium hypochlorite (NaClO) solution

-

Carbon dioxide (gas)

-

Water

Procedure:

-

To a stirred suspension of 2-iodobenzoic acid in water, bubble carbon dioxide gas.

-

Slowly add the aqueous sodium hypochlorite solution to the mixture at room temperature.

-

Continue stirring under the CO₂ atmosphere for a specified time (typically several hours) until the reaction is complete.

-

The resulting white solid (IBX) is collected by filtration, washed with water, and dried.

This method is advantageous as the only by-product is sodium chloride, simplifying the work-up procedure.

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde using IBX

The selective oxidation of primary alcohols to aldehydes is a cornerstone application of IBX.

Materials:

-

Benzyl alcohol

-

This compound 1-oxide (IBX)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve benzyl alcohol in DMSO.

-

Add IBX to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzaldehyde.

Table 2: Representative Yields for IBX-mediated Oxidation of Alcohols

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzaldehyde | >95 |

| 1-Octanol | 1-Octanal | >90 |

| Cyclohexanol | Cyclohexanone | >98 |

Role in Drug Development: Protein Tyrosine Phosphatase Inhibition

Recent findings have identified this compound 1-oxide as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that play crucial roles in regulating a wide array of cellular signaling pathways. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.

PTP1B: A Key Target

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly for type 2 diabetes and obesity. PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. Similarly, it negatively modulates the leptin signaling pathway, which is involved in appetite and energy homeostasis.

The inhibitory action of this compound 1-oxide on PTP1B suggests its potential as a lead compound for the development of novel therapeutics for metabolic disorders.

Visualization of Signaling Pathway and Experimental Workflow

PTP1B-Mediated Insulin Signaling Pathway

The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the potential point of intervention for an inhibitor like this compound 1-oxide.

Caption: PTP1B's role in attenuating insulin signaling and the inhibitory action of this compound 1-oxide.

Experimental Workflow: Synthesis and Application

The following diagram outlines the general laboratory workflow for the synthesis of IBX and its subsequent use in an oxidation reaction.

Caption: General laboratory workflow for the synthesis and application of IBX.

Conclusion

This compound, particularly in its pentavalent form (IBX), is a versatile and powerful reagent in modern organic synthesis. Its utility is underscored by its selectivity and mild reaction conditions. Furthermore, its emerging role as a protein tyrosine phosphatase inhibitor, specifically targeting PTP1B, opens new avenues for its application in drug discovery and development, particularly in the context of metabolic diseases. Further research is warranted to fully elucidate its mechanism of action and to develop more potent and selective analogs for therapeutic use.

The Ascent of a Hypervalent Iodine Reagent: A Technical Guide to the Discovery and History of IBX

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolution of 2-Iodoxybenzoic acid (IBX), a powerful and versatile hypervalent iodine(V) oxidizing agent. From its initial synthesis in the late 19th century to its modern-day applications in complex organic synthesis, this document provides a comprehensive overview of the core science, experimental protocols, and mechanistic understanding of IBX.

Discovery and Early Obscurity

2-Iodoxybenzoic acid (IBX) was first prepared in 1893 by the German chemists Conrad Hartmann and Victor Meyer.[1][2] They synthesized this novel compound by oxidizing 2-iodobenzoic acid. However, for nearly a century, IBX remained largely a chemical curiosity, its potential as a synthetic tool unrealized. This was primarily due to its significant drawbacks: it is a heat- and impact-sensitive explosive and is insoluble in most common organic solvents, with the notable exception of dimethyl sulfoxide (B87167) (DMSO).[3] These properties made it difficult and hazardous to handle, relegating it to the background of synthetic organic chemistry.

The Renaissance of IBX: A Versatile Oxidizing Agent

The synthetic utility of IBX was brought to the forefront in 1994 by Frigerio and Santagostino, who demonstrated its effectiveness in the oxidation of alcohols to aldehydes and ketones in DMSO.[1][2][4] This seminal work marked a turning point, sparking a surge of interest in IBX and its applications. A significant development in making IBX more accessible and safer to prepare was the use of Oxone (a mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate) as the oxidant in an aqueous solution of 2-iodobenzoic acid.[3][5] This method provides IBX as a white crystalline solid in high yield and purity.[3]

Despite its solubility issues, researchers have found that IBX can be used in various organic solvents at elevated temperatures, which simplifies product purification.[2][3] To address the safety concerns, commercial IBX is often stabilized by the inclusion of carboxylic acids like benzoic acid and isophthalic acid.[3] This stabilized form of IBX is a non-explosive white powder.[2]

Synthesis of IBX: Experimental Protocols

Preparation of IBX using Oxone

A safe and environmentally friendly method for the synthesis of IBX involves the use of Oxone in water.[5][6]

Protocol:

-

Dissolve 2-iodobenzoic acid in water.

-

Add an excess of Oxone to the solution.

-

Heat the mixture to 70°C for approximately three hours.

-

The IBX product precipitates out of the solution as a white crystalline solid.

-

Collect the solid by filtration.

This procedure typically yields IBX with a purity of ≥95% and a yield of around 80%.[3] Shortening the reaction time to one hour can increase the purity to ≥99% with a slightly reduced yield of 77%.[3]

Historical Synthesis using Potassium Bromate (B103136) and Sulfuric Acid

The original synthesis of IBX involved stronger and more hazardous reagents.[3]

Protocol:

-

Dissolve 2-iodobenzoic acid in sulfuric acid.

-

Add potassium bromate to the solution.

-

The IBX product is formed through oxidation.

It was later discovered that residual potassium bromate from this preparation could contribute to the shock sensitivity of the IBX samples.

The Scope of IBX in Organic Synthesis

IBX has proven to be a highly versatile oxidizing agent, capable of effecting a wide range of chemical transformations with high selectivity.

Oxidation of Alcohols

The most prominent application of IBX is the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[3][5][7] A key advantage of IBX is that it does not typically over-oxidize aldehydes to carboxylic acids.[5][7]

Table 1: Oxidation of Various Alcohols with IBX

| Substrate (Alcohol) | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | DMSO | Room Temp | 95 | [1] |

| 1-Octanol | 1-Octanal | DMSO | Room Temp | 92 | [8] |

| 2-Octanol | 2-Octanone | DMSO | Room Temp | 94 | [8] |

| Cinnamyl alcohol | Cinnamaldehyde | DMSO | Room Temp | 96 | [8] |

| Geraniol | Geranial | CH2Cl2 | Room Temp | 98 | [9] |

Oxidation of Other Functional Groups

Beyond alcohols, IBX has been successfully employed in a multitude of other oxidative transformations:

-

Oxidation of vicinal diols: IBX can oxidize vicinal diols to diketones without cleavage of the carbon-carbon bond.[3] However, under modified conditions such as elevated temperatures or in the presence of trifluoroacetic acid, it can induce oxidative cleavage to yield two aldehydes or ketones.[3][10]

-

α-Hydroxylation of ketones: Kirsch and coworkers demonstrated the ability of IBX to hydroxylate keto compounds at the α-position under mild conditions.[3]

-

Oxidation of β-hydroxyketones: IBX is an efficient reagent for the conversion of β-hydroxyketones to β-diketones.[3][6]

-

Oxidation of benzylic carbons: In 2001, K. C. Nicolaou and his team showed that IBX can oxidize primary and secondary benzylic carbons to aromatic aldehydes and ketones, respectively.[3]

-

Generation of imines: IBX can be used to generate imines from secondary amines in high yields.[6]

-

Oxidative aromatization: It is effective in the oxidative aromatization of nitrogen heterocycles.[6]

Mechanistic Insights into IBX Oxidations

The mechanism of IBX-mediated oxidation of alcohols has been a subject of considerable study. The currently accepted mechanism involves a reductive elimination pathway.

Mechanism of Alcohol Oxidation

The oxidation of an alcohol to an aldehyde or ketone by IBX is proposed to proceed through the following steps:

-

Ligand Exchange: The alcohol displaces the hydroxyl group on the iodine center of IBX.

-

Reductive Elimination: A concerted process involving the cleavage of the C-H bond of the alcohol and the I-O bond leads to the formation of the carbonyl compound, 2-iodosobenzoic acid (IBA), and water.

Computational studies have shown that the reductive elimination step, which involves the C-H bond cleavage, is the rate-determining step, a finding that is consistent with kinetic isotope effect experiments.[1][8]

The Progeny of IBX: Dess-Martin Periodinane (DMP)

The challenges associated with the insolubility of IBX led to the development of a more user-friendly derivative. In 1983, Daniel Dess and James Martin reported the synthesis of 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, now famously known as the Dess-Martin periodinane (DMP).[2][9] DMP is prepared by the acylation of IBX with acetic anhydride.[9]

DMP offers several advantages over IBX, including significantly better solubility in common organic solvents like dichloromethane, shorter reaction times, and milder reaction conditions (room temperature and neutral pH).[9][11] These features have made DMP a highly popular reagent in modern organic synthesis for the oxidation of primary and secondary alcohols.[2][9]

Conclusion

From its discovery in the late 19th century and subsequent period of dormancy, 2-Iodoxybenzoic acid has emerged as a powerful and selective oxidizing agent in the synthetic chemist's toolkit. The development of safer preparative methods and a deeper understanding of its reactivity have solidified its place in modern organic synthesis. Furthermore, the limitations of IBX directly spurred the development of the highly effective and more soluble Dess-Martin periodinane. The ongoing research into hypervalent iodine reagents continues to expand their applications, offering environmentally benign alternatives to heavy metal-based oxidants.[1]

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 6. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 7. IBX,Swern and Corey Kim Reagent with Mechanisms | PPTX [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Oxidative cleavage of vicinal diols: IBX can do what Dess–Martin periodinane (DMP) can - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Page loading... [guidechem.com]

Spectroscopic Profile of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as IBX. The information presented herein is crucial for the accurate identification, characterization, and quality control of this widely utilized hypervalent iodine reagent in research and drug development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for IBX, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for IBX provide detailed information about its molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.14 | d | 8.0 | Aromatic H |

| 8.03 | dd | 7.5, 1.0 | Aromatic H |

| 8.00 | td | 8.5, 1.5 | Aromatic H |

| 7.84 | t | 7.5 | Aromatic H |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.6 | C=O |

| 146.5 | Aromatic C-I |

| 133.4 | Aromatic CH |

| 132.9 | Aromatic CH |

| 131.0 | Aromatic CH |

| 130.0 | Aromatic C |

| 125.4 | Aromatic CH |

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of IBX is characterized by strong absorptions corresponding to the carbonyl and I=O bonds.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1687 | C=O (carbonyl) stretch |

| 786 | I=O stretch |

| 755 | C-H out-of-plane bend |

Sample preparation: KBr pellet[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Iodobenzoic Acid (precursor to IBX)

| m/z | Interpretation |

| 248 | Molecular ion [M]⁺ |

| 231 | [M-OH]⁺ |

| 203 | [M-COOH]⁺ |

| 127 | I⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Synthesis of this compound (IBX)

A common and safe method for the preparation of IBX involves the oxidation of 2-iodobenzoic acid with Oxone® in water.[3]

Procedure:

-

To a solution of Oxone® (potassium peroxymonosulfate) in water, add 2-iodobenzoic acid.

-

Heat the suspension with stirring.

-

Cool the mixture to induce precipitation of the product.

-

Filter the white precipitate, wash thoroughly with water and acetone.

-

Dry the product under high vacuum to yield IBX as a colorless powder.[1]

NMR Spectroscopy

Sample Preparation: A sample for NMR analysis is prepared by dissolving approximately 5-10 mg of IBX in a deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 125 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For solid-state IR analysis, a small amount of IBX is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent.

Instrumentation and Data Acquisition: Mass spectra can be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizations

Logical Relationship of Spectroscopic Techniques for IBX Characterization

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of IBX.

Caption: Workflow for IBX characterization.

This guide provides essential spectroscopic data and methodologies for researchers and professionals working with this compound. Adherence to these protocols will ensure reliable and reproducible results in the characterization of this important chemical reagent.

References

Stability and Storage of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBX): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as IBX, is a hypervalent iodine(V) reagent widely utilized in organic synthesis as a mild and selective oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones. Despite its synthetic utility, the inherent instability of IBX presents significant challenges in its handling, storage, and application on a larger scale. This technical guide provides an in-depth overview of the stability and recommended storage conditions for IBX, summarizing available data, outlining experimental protocols for stability assessment, and discussing its degradation pathways.

Physicochemical Properties and Intrinsic Stability

IBX is a white to off-white crystalline solid. The stability of IBX is a critical consideration for its safe and effective use. Unstabilized IBX is known to be sensitive to impact and heat, posing a risk of explosion, especially when heated above 200°C. Commercial preparations of IBX are often stabilized by the inclusion of carboxylic acids, such as benzoic acid and isophthalic acid, which mitigate its explosive nature.

The molecule's sensitivity also extends to moisture and light. It is crucial to protect IBX from atmospheric moisture and light to prevent degradation.

Summary of Stability and Storage Data

While comprehensive quantitative stability data for IBX under various conditions is not extensively published in publicly available literature, the following tables summarize the known stability characteristics and recommended storage conditions based on available safety data sheets, supplier information, and related research.

Table 1: General Stability Profile of this compound (IBX)

| Parameter | Observation | Citation |

| Thermal Stability | Unstabilized IBX is reported to be explosive upon impact or when heated above 200°C. It melts and decomposes at approximately 233°C. | |

| Moisture Sensitivity | IBX is sensitive to moisture and should be handled under dry conditions. | |

| Photosensitivity | The compound is sensitive to light and should be stored in light-resistant containers. | |

| Physical Form | White to off-white solid. |

Table 2: Recommended Storage Conditions for IBX and its Derivatives

| Compound Form | Recommended Storage Temperature | Recommended Conditions | Shelf Life | Citation |

| IBX (Stabilized) | Ambient | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed and protected from light and moisture. | Not specified, but routine inspection is recommended. | |

| 1-Hydroxy-1,2-benziodoxole-3(1H)-one 1-oxide compound with pyridine (B92270) (PIBX) | -20°C (Long-term) | Protect from light and moisture. | Stable for at least 2 years after receipt. | [1] |

Degradation Pathway

The primary degradation pathway of IBX involves its reduction. Upon decomposition, typically initiated by heat, moisture, or light, IBX is reduced to 2-iodosobenzoic acid (IBA) and subsequently to 2-iodobenzoic acid.

Caption: Degradation pathway of IBX.

Experimental Protocols for Stability Assessment

The stability of IBX should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Below are representative protocols for conducting forced degradation, accelerated stability, and long-term stability studies.

Forced Degradation Study

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Objective: To evaluate the stability of IBX under various stress conditions.

Methodology:

-

Preparation of Samples: Prepare solutions or solid dispersions of IBX at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze for the parent compound and degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for a forced degradation study of IBX.

Accelerated and Long-Term Stability Studies

These studies are performed to predict the shelf life of the product under normal storage conditions.

Objective: To determine the long-term stability and to propose a shelf-life for IBX under recommended storage conditions.

Methodology:

-

Sample Packaging: Package the IBX samples in the proposed commercial packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analytical Tests: At each pull point, perform a full battery of tests including:

-

Appearance

-

Assay (e.g., by HPLC)

-

Degradation products/Impurities (e.g., by HPLC)

-

Moisture content (e.g., by Karl Fischer titration)

-

Table 3: Typical Parameters for Stability-Indicating HPLC Method for IBX

| Parameter | Typical Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at an appropriate wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

Conclusion and Recommendations

This compound (IBX) is a valuable oxidizing agent whose utility is tempered by its inherent instability. Proper handling and storage are paramount to ensure safety and maintain the reagent's efficacy. Key recommendations include:

-

Storage: Store stabilized IBX in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, especially for more stable derivatives like PIBX, refrigeration at -20°C is recommended.

-

Handling: Avoid impact, friction, and heating of unstabilized IBX. Handle in an inert atmosphere where possible to minimize exposure to moisture.

-

Stability Testing: A comprehensive stability testing program, including forced degradation, accelerated, and long-term studies, is essential to fully characterize the stability profile of IBX and its formulations. Validated stability-indicating analytical methods are crucial for accurate assessment.

By adhering to these guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize IBX in their synthetic endeavors.

References

The Multifaceted Chemistry of 1-Hydroxy-1,2-benziodoxol-3(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxy-1,2-benziodoxol-3(1H)-one, a hypervalent iodine reagent widely recognized for its pivotal role in modern organic synthesis. This document delves into its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and application, and its mechanistic pathways.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. The most common and convenient of these is the acronym IBX . For clarity and comprehensive documentation, a compilation of its synonyms and alternative names is presented below.

| Synonym/Alternative Name | Source/Context |

| 2-Iodoxybenzoic acid | A common alternative name, often used interchangeably with IBX.[1][2][3] |

| IBX | The widely used acronym for 2-Iodoxybenzoic acid.[1][2][3][4][5][6][7][8] |

| 1-Hydroxy-1,2-benziodoxol-3-one | A systematic name. |

| o-Iodoxybenzoic Acid | Emphasizes the ortho-position of the iodo group on the benzoic acid backbone.[1] |

| 1,2-Benziodoxol-3(1H)-one, 1-hydroxy- | A systematically indexed name. |

| 1-Hydroxy-1λ³-benzo[d][4][5]iodaoxol-3(1H)-one | A name indicating the lambda convention for hypervalent iodine. |

| SIBX | Stabilized IBX, often formulated with carboxylic acids to reduce explosive hazards.[9] |

| NSC 364374 | National Cancer Institute identifier. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound (IBX) is provided in the table below. This data is essential for its handling, application in reactions, and for the development of new synthetic methodologies.

| Property | Value | Notes |

| Molecular Formula | C₇H₅IO₃ | |

| Molar Mass | 280.02 g/mol | [4][7] |

| Melting Point | 233 °C (decomposes) | [4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Insoluble in many common organic solvents. Soluble in DMSO.[4][5] At elevated temperatures, it becomes sufficiently soluble in solvents like ethyl acetate (B1210297) and DCE.[5][9] | The limited solubility is a key feature, often allowing for easy product purification by filtration.[10] |

| pKa (in water) | 2.4 | [2][4] |

| pKa (in DMSO) | 6.65 | [2][4] |

| CAS Number | 61717-82-6 | [7][8] |

Experimental Protocols

Detailed methodologies for the synthesis of IBX and its application in the oxidation of alcohols are outlined below. These protocols are based on established and widely cited procedures.

Synthesis of this compound (IBX) from 2-Iodobenzoic Acid

This protocol describes a safe and efficient method for the preparation of IBX using Oxone as the oxidant.[1]

Materials:

-

2-Iodobenzoic acid

-

Oxone® (potassium peroxymonosulfate)

-

Deionized water

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a reaction flask, dissolve Oxone® (1.3 equivalents) in deionized water.

-

To the stirred Oxone® solution, add 2-iodobenzoic acid (1.0 equivalent) at room temperature.

-

Heat the resulting suspension to 70-73 °C and maintain this temperature for 3 hours. The mixture will become a clear solution before a white precipitate of IBX begins to form.

-

After 3 hours, cool the reaction mixture to 0-5 °C using an ice bath and continue stirring for at least 1 hour to ensure complete precipitation.

-

Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with copious amounts of cold deionized water and then with cold acetone to remove impurities and facilitate drying.

-

Dry the product under vacuum to obtain pure IBX.

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using IBX

This procedure outlines a user-friendly method for the oxidation of alcohols where the insolubility of IBX in common organic solvents is leveraged for easy product isolation.[10][11]

Materials:

-

Primary alcohol

-

This compound (IBX)

-

Ethyl acetate (or another suitable solvent in which IBX is sparingly soluble)

-

Reaction vial with a magnetic stirrer

-

Heating plate

-

Filtration apparatus (e.g., syringe filter or Hirsch funnel)

Procedure:

-

To a reaction vial, add the primary alcohol (1.0 equivalent) and ethyl acetate.

-

Add IBX (1.5 - 3.0 equivalents) to the solution. The IBX will remain as a suspension.

-

Heat the suspension to 80 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the insoluble IBX and its byproduct, 2-iodosobenzoic acid.

-

The filtrate contains the desired aldehyde. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Mechanistic Insights and Process Visualization

To aid in the understanding of the synthesis and reactivity of IBX, the following diagrams, generated using the DOT language, illustrate the key processes.

Experimental Workflow for the Synthesis of IBX

Caption: A flowchart illustrating the key steps in the synthesis of IBX.

Simplified Mechanism of Alcohol Oxidation by IBX

The oxidation of alcohols by IBX is believed to proceed through a ligand exchange followed by a reductive elimination. A simplified representation of this mechanism is shown below.

Caption: A simplified diagram of the alcohol oxidation mechanism by IBX.

Safety and Handling

IBX is a powerful oxidizing agent and should be handled with appropriate safety precautions. It is known to be potentially explosive under impact or when heated above 200 °C.[4] Commercial preparations of IBX are often stabilized with carboxylic acids, such as benzoic acid and isophthalic acid, to mitigate this risk.[4][9] When working with IBX, it is imperative to:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Work in a well-ventilated area or a fume hood.

-

Avoid grinding or subjecting the material to mechanical shock.

-

Store in a cool, dry place away from combustible materials.

This guide serves as a foundational resource for professionals engaged in chemical research and development. The information provided is intended to facilitate a deeper understanding and safer application of this compound in its various synthetic roles.

References

- 1. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 2. 2-Iodoxybenzoic_acid [chemeurope.com]

- 3. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 6. [PDF] 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations: (A-Review) | Semantic Scholar [semanticscholar.org]

- 7. 2-Iodoxybenzoic Acid (IBX) [commonorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. tsijournals.com [tsijournals.com]

- 10. audreyli.com [audreyli.com]

- 11. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology and Safety of Hypervalent Iodine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypervalent iodine compounds have emerged as versatile and powerful reagents in modern organic synthesis, prized for their unique reactivity and milder, often more environmentally benign, characteristics compared to traditional heavy metal-based reagents.[1][2] Despite their widespread use, a comprehensive understanding of their toxicological and safety profiles is essential for ensuring safe handling in research and industrial settings, and for evaluating their potential in pharmaceutical development. This technical guide provides a detailed overview of the current knowledge on the toxicology and safety of common hypervalent iodine compounds. It includes a compilation of available quantitative toxicity data, detailed methodologies for key toxicological assays, an examination of the mechanisms of toxicity, including potential signaling pathway involvement, and critical safety information regarding their handling and potential explosive nature.

Introduction to Hypervalent Iodine Compounds

Hypervalent iodine compounds are organoiodine derivatives in which the iodine atom formally possesses a valence shell with more than eight electrons, typically in +3 (λ³-iodanes) or +5 (λ⁵-iodanes) oxidation states.[3][4] This hypervalent state confers upon them potent oxidizing properties and the ability to act as excellent electrophiles, making them indispensable in a wide array of organic transformations.[2][5] Common examples include iodosylbenzene, iodobenzene (B50100) diacetate, 2-Iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP).[1] While generally considered to have low toxicity compared to heavy metal counterparts, a nuanced understanding of their potential hazards is crucial.[2][3]

Quantitative Toxicological Data

The acute toxicity of hypervalent iodine compounds varies depending on their specific structure and ligands. The following tables summarize the available quantitative data. It is important to note that comprehensive toxicological data for many of these compounds is still lacking in publicly available literature.

| Compound Name | CAS Number | Test Species | Route of Administration | LD50 Value | Toxicity Category | Reference(s) |

| 2-Iodoxybenzoic acid (IBX) | 61717-82-6 | Mouse | Oral | 2,250 mg/kg | Category 5 (May be harmful if swallowed) | [3] |

| Iodobenzene | 591-50-4 | Rat | Oral | 1,749 mg/kg | Category 4 (Harmful if swallowed) | [6] |

| Iodosylbenzene | 536-80-1 | Mouse | Intravenous | 180 mg/kg | - | [7] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. A lower LD50 is indicative of greater acute toxicity.

Experimental Protocols for Toxicological Assessment

Standardized protocols are employed to assess the various toxicological endpoints of chemical compounds. The following sections detail the methodologies for key assays relevant to the evaluation of hypervalent iodine compounds, based on OECD guidelines and common laboratory practices.

In Vitro Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[9] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[8]

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8][10]

-

Compound Treatment: Prepare serial dilutions of the hypervalent iodine compound in the appropriate cell culture medium. For compounds with low aqueous solubility, a suitable solvent like DMSO should be used, with the final solvent concentration kept constant across all wells and below a non-toxic level (typically <0.5%). Replace the old medium with the medium containing the test compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assays

3.2.1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[1][5]

Principle: The tester strains have mutations in the genes involved in the synthesis of an essential amino acid (histidine for Salmonella, tryptophan for E. coli). When these bacteria are grown on a minimal media agar (B569324) plate lacking this amino acid, only those that have undergone a reverse mutation to regain the ability to synthesize the amino acid will form colonies. An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.[5]

Detailed Methodology:

-

Strain Selection: Use a set of at least five strains of bacteria as recommended by OECD 471, including strains that detect both base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).[5]

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.[5]

-

Exposure: Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

Plate Incorporation: Mix the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto a minimal glucose agar plate.

-

Pre-incubation: Incubate the test compound, bacterial culture, and S9 mix (if used) together in a test tube for a short period before mixing with top agar and plating.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

3.2.2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes of treated animals, usually rodents.[12][13]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated immature erythrocytes in treated animals indicates that the substance is clastogenic (causes chromosomal breakage) or aneugenic (interferes with chromosome segregation).[13]

Detailed Methodology:

-

Animal Model: Typically, mice or rats are used.[13]

-

Dose Administration: Administer the test substance, usually via the oral or intraperitoneal route, at three dose levels to groups of animals. Include a vehicle control group and a positive control group (a known genotoxic agent).

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[13]

-

Slide Preparation and Staining: Prepare smears of the collected cells on microscope slides and stain them with a dye that allows for the differentiation of immature (polychromatic) and mature (normochromatic) erythrocytes and the visualization of micronuclei.

-

Scoring: Score a predetermined number of immature erythrocytes (e.g., at least 2000 per animal) for the presence of micronuclei.

-

Data Analysis: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of hypervalent iodine compounds is often linked to their potent oxidizing and electrophilic nature.[14] These properties can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Oxidative Stress and the Nrf2-Keap1 Signaling Pathway

Hypervalent iodine compounds, as electrophiles, can react with nucleophilic cellular components, including the thiol groups of cysteine residues in proteins.[5] This reactivity is a key mechanism for the activation of the Nrf2-Keap1 signaling pathway, a major regulator of the cellular antioxidant response.[5][15]

Signaling Pathway Description:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] When cells are exposed to electrophiles, such as hypervalent iodine compounds, these compounds can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. The products of these genes include antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis, which collectively enhance the cell's capacity to counteract oxidative stress.

Apoptosis Signaling Pathways

High concentrations of hypervalent iodine compounds can induce cytotoxicity, leading to programmed cell death, or apoptosis. While specific studies on hypervalent iodine compounds are limited, the induction of apoptosis by molecular iodine has been shown to proceed through a caspase-independent, mitochondria-mediated pathway.[13] This involves the dissipation of the mitochondrial membrane potential, a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[13]

Safety, Handling, and Explosive Hazards

A critical aspect of working with hypervalent iodine compounds is their potential for explosive decomposition, particularly λ⁵-iodanes like IBX and DMP.[6][15]

Explosive Hazards:

-

IBX (2-Iodoxybenzoic acid): Is known to be explosive upon impact or when heated above 200°C.[15]

-

Dess-Martin Periodinane (DMP): Is also heat- and shock-sensitive and can undergo exothermic decomposition at temperatures above 130°C.[6][16] The risk of explosion is a significant concern, especially on a larger scale.[15]

Safe Handling and Storage:

-

General Precautions: Always handle hypervalent iodine compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Avoiding Shock and Friction: Avoid grinding or subjecting these compounds to mechanical shock. Use plastic or wooden spatulas instead of metal ones.

-

Temperature Control: Do not heat potentially explosive hypervalent iodine compounds unless specific procedures have been established and appropriate safety measures are in place. Store them in a cool, dry place, away from heat sources and combustible materials.[16]

-

Scale of Reactions: When working with potentially explosive compounds, it is prudent to start with small-scale reactions and only scale up with extreme caution and after a thorough risk assessment.

-